N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide belongs to a class of compounds known for their diverse chemical and biological properties. The synthesis and functionalization of related furan and thiazole derivatives have been explored for various applications, including the development of antiprotozoal and antimicrobial agents. For instance, derivatives of imidazo[1,2-a]pyridines with furan moieties have shown strong DNA affinities and significant in vitro activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004). Furthermore, the synthesis of thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, has been reported, with compounds displaying good antimicrobial activity against a range of bacteria and fungi (Cakmak et al., 2022).
Biological Activities
The structural features of compounds like this compound enable potential biological activities. Related compounds have been evaluated for anti-inflammatory, analgesic, antiproliferative, and apoptosis-inducing activities. For example, certain benzodifuranyl, oxadiazepines, and thiazolopyrimidines derived from natural products have been screened for COX inhibition and demonstrated notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Additionally, thiazolo[5,4-d]pyrimidines have been synthesized and shown to possess antiproliferative activity against several cancer cell lines, further highlighting the therapeutic potential of similar structures (Singh et al., 2013).
Molecular Docking and Drug Design
The molecular structures of furan and thiazole derivatives make them suitable for drug design and development, including as fluorescent probes and DNA-binding agents. Furan-decorated nucleoside analogues, for example, have been developed as responsive fluorescent probes for nucleic acids, indicating the versatility of furan derivatives in molecular biology applications (Greco & Tor, 2007). Furthermore, the specific molecular recognition of mixed nucleic acid sequences by compounds like furamidine, a dicationic drug with a furan ring, demonstrates the potential for designing drugs that target specific DNA sequences (Wang et al., 2000).
Mechanism of Action
Target of Action
Compounds with a thiazole moiety have been known to interact with various biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Mode of Action
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially resetting the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Compounds with a thiazole moiety have been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-15(20-16-19-12(9-25-16)13-2-1-5-24-13)11-8-14(18-10-17-11)21-3-6-23-7-4-21/h1-2,5,8-10H,3-4,6-7H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJRUEYGZZGWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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